molecular formula C17H8ClF4N5O2 B3037934 4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile CAS No. 672951-31-4

4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile

Cat. No. B3037934
CAS RN: 672951-31-4
M. Wt: 425.7 g/mol
InChI Key: ODNJWRAXBFEJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a triazine ring, a pyridine ring, and a trifluoromethyl group. These groups are common in many pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemical Transformations and Synthesis

A study conducted by Ibrahim and El-Gohary (2016) explored the chemical reactivity of related carbonitriles with nucleophilic reagents, leading to the synthesis of various heterocyclic systems. This research highlights the potential of such compounds in the creation of diverse chemical structures (Ibrahim & El-Gohary, 2016).

Heterocyclization Reactions

Research by Krinochkin et al. (2017) on substituted pyridine-2-carbaldehydes, closely related to the queried compound, showed that these compounds can form 1,2,4-triazines and triazine 4-oxides under specific conditions, underscoring their utility in chemical synthesis (Krinochkin et al., 2017).

Antimicrobial Applications

A study by Abdel-Monem (2010) utilized a similar compound as a key intermediate for synthesizing new nitrogen heterocycles, which were then screened for antimicrobial activity. This demonstrates the potential biomedical applications of such compounds (Abdel-Monem, 2010).

Structural and Spectroscopic Analysis

The work of Jeon et al. (2013) analyzed the crystal structure of a related fungicide, providing insights into the molecular interactions and structural characteristics of such compounds (Jeon et al., 2013).

Photophysical Properties

Moseev et al. (2020) synthesized novel fluorinated derivatives of pyrido[1,2-a]indole fluorophores using a compound structurally similar to the queried chemical, highlighting its potential in the development of new fluorophores with unique photophysical properties (Moseev et al., 2020).

properties

IUPAC Name

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8ClF4N5O2/c18-12-5-9(17(20,21)22)7-24-14(12)8-26-15(28)13(6-23)25-27(16(26)29)11-3-1-10(19)2-4-11/h1-5,7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNJWRAXBFEJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)N(C(=O)C(=N2)C#N)CC3=C(C=C(C=N3)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8ClF4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Reactant of Route 5
4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Reactant of Route 6
4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(4-fluorophenyl)-3,5-dioxo-1,2,4-triazine-6-carbonitrile

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